![molecular formula C11H11NO3 B14726770 1'H-Spiro[1,3-dioxolane-2,5'-quinolin]-2'(3'H)-one CAS No. 6539-13-5](/img/structure/B14726770.png)
1'H-Spiro[1,3-dioxolane-2,5'-quinolin]-2'(3'H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1’H-Spiro[1,3-dioxolane-2,5’-quinolin]-2’(3’H)-one is a complex organic compound that features a spiro linkage between a dioxolane ring and a quinoline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1’H-Spiro[1,3-dioxolane-2,5’-quinolin]-2’(3’H)-one typically involves the following steps:
Formation of the Dioxolane Ring: This can be achieved through the reaction of a diol with an aldehyde or ketone under acidic conditions.
Spiro Linkage Formation: The spiro linkage is formed by reacting the dioxolane intermediate with a quinoline derivative. This step often requires a catalyst and specific reaction conditions to ensure the correct formation of the spiro linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
1’H-Spiro[1,3-dioxolane-2,5’-quinolin]-2’(3’H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced quinoline derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline moiety, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often require the presence of a catalyst and specific reaction conditions, such as elevated temperature or pressure.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction could produce tetrahydroquinoline derivatives.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 1’H-Spiro[1,3-dioxolane-2,5’-quinolin]-2’(3’H)-one would depend on its specific application. For example, in a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary based on the target and the nature of the interaction.
相似化合物的比较
1’H-Spiro[1,3-dioxolane-2,5’-quinolin]-2’(3’H)-one can be compared with other spiro compounds and quinoline derivatives. Similar compounds include:
Spiro[1,3-dioxolane-2,4’-piperidine]: Another spiro compound with a different heterocyclic moiety.
Quinoline: The parent compound of the quinoline moiety.
Spiro[1,3-dioxolane-2,5’-indoline]: A spiro compound with an indoline moiety instead of quinoline.
The uniqueness of 1’H-Spiro[1,3-dioxolane-2,5’-quinolin]-2’(3’H)-one lies in its specific structural features and the potential for diverse applications arising from the combination of the dioxolane and quinoline rings.
属性
CAS 编号 |
6539-13-5 |
|---|---|
分子式 |
C11H11NO3 |
分子量 |
205.21 g/mol |
IUPAC 名称 |
spiro[1,3-dihydroquinoline-5,2'-1,3-dioxolane]-2-one |
InChI |
InChI=1S/C11H11NO3/c13-10-4-3-8-9(12-10)2-1-5-11(8)14-6-7-15-11/h1-3,5H,4,6-7H2,(H,12,13) |
InChI 键 |
UOVHNJWDGAIWJR-UHFFFAOYSA-N |
规范 SMILES |
C1COC2(O1)C=CC=C3C2=CCC(=O)N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



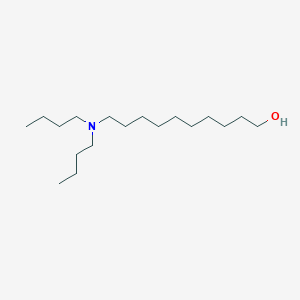
silane](/img/structure/B14726699.png)
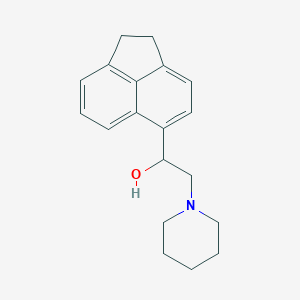
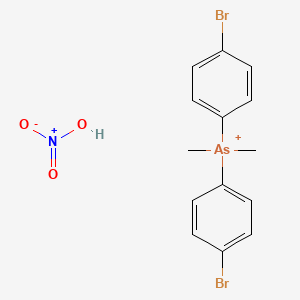
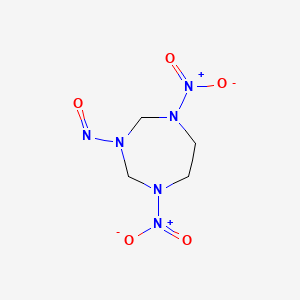

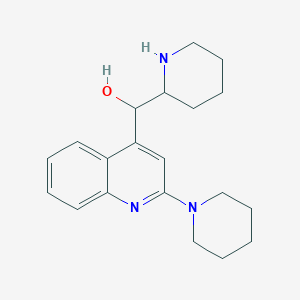

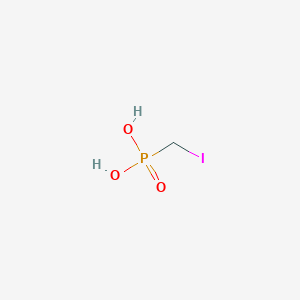
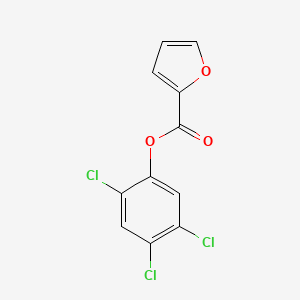
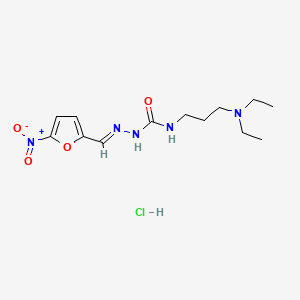
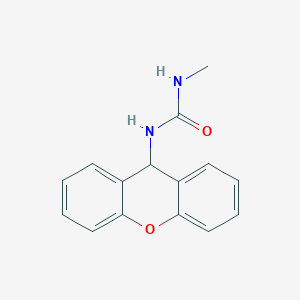
![3-(3,4-Dimethoxyphenyl)-5-methoxy-8,8-dimethyl-6-(3-methylbut-2-en-1-yl)-4h,8h-pyrano[2,3-f]chromen-4-one](/img/structure/B14726758.png)
